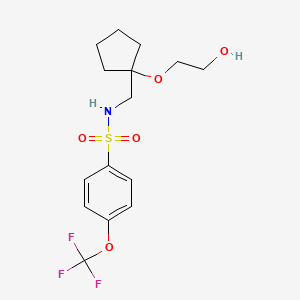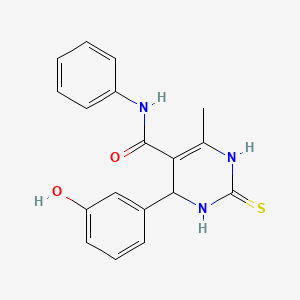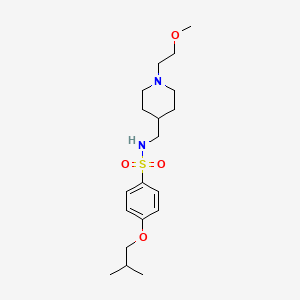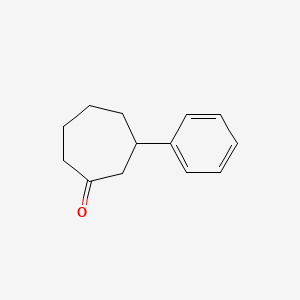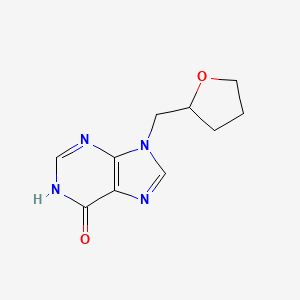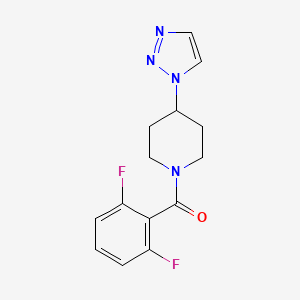
(4-(1H-1,2,3-三唑-1-基)哌啶-1-基)(2,6-二氟苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone is a compound that features a triazole ring, a piperidine ring, and a difluorophenyl group
科学研究应用
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and antifungal agent.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as proteins and enzymes.
Pharmaceutical Development: The compound is explored for its potential therapeutic effects, including its role as an antihypertensive and anti-inflammatory agent.
作用机制
Target of Action
Similar compounds have been found to inhibit heat shock protein 90 (hsp90) , a molecular chaperone that plays a crucial role in maintaining protein homeostasis .
Mode of Action
It is suggested that similar compounds interact with their targets through hydrogen bond and hydrophobic interactions .
Biochemical Pathways
Compounds with similar structures have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties .
Result of Action
Similar compounds have been found to display cytotoxic activity against certain cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a triazole precursor under specific conditions. For example, the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone can undergo various chemical reactions, including:
Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Cyclization: The compound can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphorus oxychloride (POCl3): for cyclization reactions.
Hydrazine hydrate: for the formation of hydrazides.
Ethanol: as a solvent for various reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while nucleophilic substitution can introduce different functional groups into the molecule .
相似化合物的比较
Similar Compounds
(4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl derivatives: These compounds share a similar triazole-piperidine structure and exhibit comparable biological activities.
N-phenylpyrazine-2-carboxamides: These compounds are also investigated for their antimicrobial and antifungal properties.
Uniqueness
The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone lies in its combination of a triazole ring, a piperidine ring, and a difluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRDCVCIVOJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
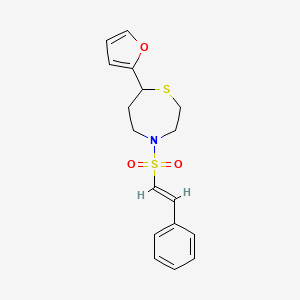
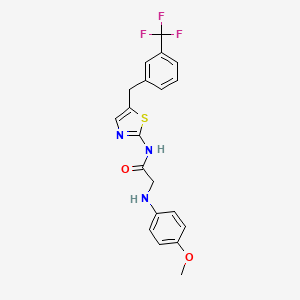
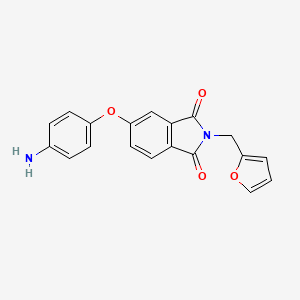
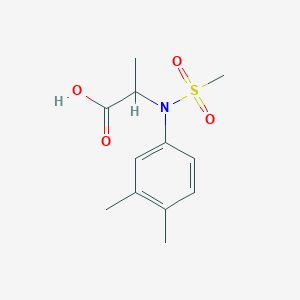
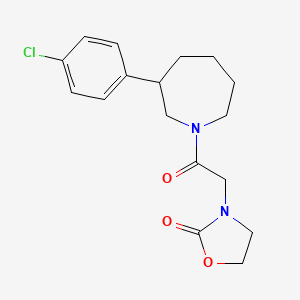
![4-(dimethylamino)-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2586154.png)
![3-(4-chlorobenzenesulfonyl)-6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2586155.png)
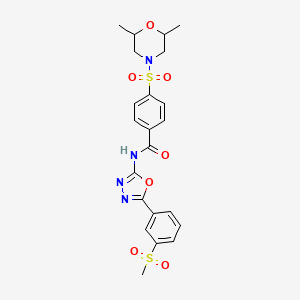
![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)
